N'-(3-Methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide
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Overview
Description
N’-(3-Methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and 2-(1-naphthyloxy)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:
3-Methoxybenzaldehyde+2-(1-Naphthyloxy)acetohydrazide→N’-(3-Methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy and naphthyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which N’-(3-Methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from binding to bacterial enzymes, inhibiting their function. Similarly, its anticancer properties could be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N’-(3-Methoxybenzylidene)-2-(1-naphthyloxy)acetohydrazide: Unique due to its specific structural features and biological activities.
Other Hydrazones: Compounds like benzylideneacetohydrazide and naphthyloxyacetohydrazide share similar structural motifs but differ in their substituents and biological properties.
Properties
CAS No. |
303064-46-2 |
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Molecular Formula |
C20H18N2O3 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C20H18N2O3/c1-24-17-9-4-6-15(12-17)13-21-22-20(23)14-25-19-11-5-8-16-7-2-3-10-18(16)19/h2-13H,14H2,1H3,(H,22,23)/b21-13+ |
InChI Key |
DLSLMSIVBZJUNL-FYJGNVAPSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)COC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)COC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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